molecular formula C14H8BrCl2O2P B14186282 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one CAS No. 917897-35-9

3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one

Cat. No.: B14186282
CAS No.: 917897-35-9
M. Wt: 390.0 g/mol
InChI Key: RGVZDMDFDHRMFH-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a complex organic compound that belongs to the class of benzoxaphosphinins This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a benzoxaphosphinin core

Preparation Methods

The synthesis of 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves multiple steps, typically starting with the preparation of the benzoxaphosphinin core. The synthetic route may include:

    Halogenation: Introduction of bromine and chlorine atoms to the benzoxaphosphinin core.

    Phenylation: Addition of a phenyl group to the core structure.

    Cyclization: Formation of the benzoxaphosphinin ring structure.

Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-Bromo-2,6-dichloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one include other halogenated benzoxaphosphinins and phenyl-substituted benzoxaphosphinins These compounds share similar structural features but may differ in their chemical reactivity and biological activities

Properties

CAS No.

917897-35-9

Molecular Formula

C14H8BrCl2O2P

Molecular Weight

390.0 g/mol

IUPAC Name

3-bromo-2,6-dichloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide

InChI

InChI=1S/C14H8BrCl2O2P/c15-14-13(9-4-2-1-3-5-9)11-8-10(16)6-7-12(11)19-20(14,17)18/h1-8H

InChI Key

RGVZDMDFDHRMFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(P(=O)(OC3=C2C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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